molecular formula C27H43NO9 B1208650 Protoverine CAS No. 76-45-9

Protoverine

Cat. No. B1208650
CAS RN: 76-45-9
M. Wt: 525.6 g/mol
InChI Key: CKJAABZFXLMMCS-MKKPLVDTSA-N
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Description

Protoverine is an alkaloid.

Scientific Research Applications

Hypotensive Activity and Structure

Protoverine derivatives have been studied for their hypotensive activity, exploring the relationship between their structure and their blood pressure-lowering effects. Kupchan et al. (1961) conducted a study on protoverine derivatives, which helped in understanding the structure-activity relationships in these compounds (Kupchan, Weaver, Ayres, & Hensler, 1961).

Action on Skeletal Muscle

Research by Gujral and Flacke (1968) investigated the effects of protoverine esters on mammalian skeletal muscle. They found that certain protoverine esters caused an increase in muscle tension output without affecting tetanic tension (Gujral & Flacke, 1968).

Synthetic Hypotensive Analogs of Protoveratrines

Kupchan et al. (1962) also studied synthetic hypotensive analogs of protoveratrines, focusing on the impact of structural changes on their hypotensive potency. They prepared a series of protoverine tetraesters and evaluated their pharmacological properties (Kupchan, Fujita, Grivas, & Weaver, 1962).

Toxicity and Circulatory Action

Krayer, Moe, and Méndez (1944) conducted a comparative study on the toxicity and circulatory action of protoveratrine, a triacyl ester of protoverine. They found significant differences in toxicity and cardiovascular effects between protoveratrine and other similar compounds (Krayer, Moe, & Méndez, 1944).

In Silico Toxicity Prediction

Banerjee et al. (2018) developed ProTox-II, a webserver that incorporates molecular similarity, pharmacophores, and machine learning for predicting the toxicity of chemicals, including protoverine. This tool is valuable for assessing the safety profile of chemicals like protoverine (Banerjee, Eckert, Schrey, & Preissner, 2018).

Protocells Research

Rasmussen (2008) discussed the creation of protocells in the laboratory, which are minimal versions of cells made from nonliving materials. This research, while not directly related to protoverine, involves the exploration of life-like properties from nonliving matter (Rasmussen, 2008).

properties

CAS RN

76-45-9

Product Name

Protoverine

Molecular Formula

C27H43NO9

Molecular Weight

525.6 g/mol

IUPAC Name

(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,17,22,23-octol

InChI

InChI=1S/C27H43NO9/c1-11-4-5-14-24(3,34)16-12(10-28(14)9-11)13-8-25-21(26(13,35)22(33)17(16)30)19(32)18(31)20-23(25,2)7-6-15(29)27(20,36)37-25/h11-22,29-36H,4-10H2,1-3H3/t11-,12-,13-,14-,15-,16+,17+,18-,19+,20-,21+,22-,23-,24+,25+,26-,27+/m0/s1

InChI Key

CKJAABZFXLMMCS-MKKPLVDTSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H]([C@@H]([C@H]7[C@@]5(CC[C@@H]([C@]7(O6)O)O)C)O)O)(C)O

SMILES

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O

Canonical SMILES

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O

Other CAS RN

76-45-9

synonyms

protoverine
protoverine, monohydrochloride, (3beta,4alpha,6alpha,7alpha,15alpha,16beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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